N-Methyl-4-piperidin-4-yl-butyramide
Description
N-Methyl-4-piperidin-4-yl-butyramide is a piperidine-derived compound characterized by a butyramide group attached to the 4-position of the piperidine ring and a methyl substituent on the nitrogen atom.
Properties
IUPAC Name |
N-methyl-4-piperidin-4-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-11-10(13)4-2-3-9-5-7-12-8-6-9/h9,12H,2-8H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAUOUFMMPUQFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCCC1CCNCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-piperidin-4-yl-butyramide typically involves the reaction of 4-piperidone with methylamine and butyric acid. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process can be summarized as follows:
Step 1: 4-piperidone is reacted with methylamine in the presence of a solvent to form N-Methyl-4-piperidinone.
Step 2: The resulting N-Methyl-4-piperidinone is then reacted with butyric acid under acidic or basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and automated systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-piperidin-4-yl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyramide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-Methyl-4-piperidin-4-yl-butylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl-4-piperidin-4-yl-butyramide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-Methyl-4-piperidin-4-yl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
The methyl group on the piperidine nitrogen may enhance metabolic stability compared to non-methylated analogs like AC 927, which has a phenethyl group linked to piperidine .
Receptor Selectivity :
- Compounds like 4-IBP and BD 1008 exhibit higher selectivity for sigma-1 and sigma-2 receptors, respectively, due to their bulky aromatic substituents. In contrast, the simpler structure of this compound suggests broader sigma-1/2 activity, akin to AC 927 .
Pharmacokinetic Considerations :
- The butyramide moiety in this compound may confer slower enzymatic degradation compared to ester-containing analogs like (+)-MR200, which has a methyl ester prone to hydrolysis .
Therapeutic Implications :
- While BD 1008 and BD 1047 are studied for cancer and CNS disorders, respectively, this compound’s structural simplicity positions it as a candidate for further optimization in neuropathic pain or cognitive enhancement, pending empirical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
